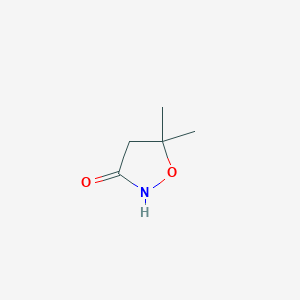

5,5-dimethylisoxazolidin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5-dimethylisoxazolidin-3-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is a derivative of isoxazolidinone, characterized by the presence of two methyl groups at the 5-position. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylisoxazolidin-3-one typically involves the reaction of 4,4-dimethyl-3-isoxazolidone with appropriate reagents. One common method includes the dehydration and salification of 4,4-dimethyl-3-isoxazolidone in an aprotic polar solvent under the action of alkali, followed by reaction with 2,4-dichlorobenzyl chloride. The product is then crystallized in a protic solvent at low temperature to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions: 5,5-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazolidinones and their derivatives, which are valuable intermediates in pharmaceutical and agrochemical syntheses .

Applications De Recherche Scientifique

5,5-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antidepressants and enzyme inhibitors.

Industry: The compound is used in the production of herbicides and other agrochemicals

Mécanisme D'action

The mechanism of action of 5,5-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. For instance, in the case of its use as a herbicide, the compound is metabolically converted to an active form that inhibits key enzymes in the biosynthesis of essential plant pigments, leading to impaired chloroplast development and pigment loss .

Comparaison Avec Des Composés Similaires

4-Methylquinolone: Similar in structure but differs in the position and type of substituents.

Ethyl 3-Methyl-2-butenoate: Another derivative used in similar synthetic applications.

Clomazone: A related compound used as a herbicide with a similar isoxazolidinone ring structure

Uniqueness: 5,5-dimethylisoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Activité Biologique

5,5-Dimethylisoxazolidin-3-one is a cyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological effects, and relevant research findings associated with this compound, emphasizing its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C5H9N\O

- Molecular Weight : 99.13 g/mol

- CAS Number : 50973-00-9

The isoxazolidinone ring structure contributes to its unique reactivity and biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | Inhibition (%) at 100 µM |

|---|---|

| A-549 (Lung Cancer) | 75% |

| MCF-7 (Breast Cancer) | 84% |

| HeLa (Cervical Cancer) | 90% |

These findings suggest that the compound may interfere with cellular signaling pathways associated with cancer cell growth and survival, potentially inducing apoptosis in neoplastic cells .

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory properties. It was found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. The compound demonstrated a dose-dependent effect on lymphocyte proliferation, indicating its potential use in treating autoimmune disorders .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Signaling Pathways : The compound affects MAPK signaling pathways, leading to altered expression of key proteins involved in cell proliferation and apoptosis.

- Caspase Activation : Increased levels of caspases were observed, indicating that the compound may promote apoptotic pathways in cancer cells .

- Cytokine Modulation : By modulating cytokine production, the compound may help in regulating immune responses.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- A study involving mice with induced tumors showed that administration of the compound significantly reduced tumor size compared to control groups.

- Clinical observations noted improved immune responses in patients with autoimmune conditions when treated with formulations containing this compound.

Propriétés

IUPAC Name |

5,5-dimethyl-1,2-oxazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZYXGPGJLIZKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474835 |

Source

|

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62243-00-9 |

Source

|

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.